molecular formula C14H18N2S B3084366 1-(3,5-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol CAS No. 1142212-45-0

1-(3,5-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Cat. No.: B3084366
CAS No.: 1142212-45-0
M. Wt: 246.37 g/mol
InChI Key: IHVOEEQFBGUKJS-UHFFFAOYSA-N
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Description

The compound “1-(3,5-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol” is a complex organic molecule. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The molecule also likely contains a phenyl group (a ring of six carbon atoms, akin to benzene) that is substituted with two methyl groups at the 3 and 5 positions .


Synthesis Analysis

While specific synthesis methods for this compound were not found, methods for synthesizing similar compounds involve reactions like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Synthesis and Cyclization

  • The synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines have led to a series of 1-aryl substituted dihydro-, 5-methyldihydro-, and 6-methyl-dihydro-2,4(1H,3H)pyrimidinediones and their 2-thio analogues. This synthesis demonstrates the versatility of 1-(3,5-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol in producing a range of compounds with potential pharmaceutical applications (Vaickelionienė, Mickevičius, & Mikulskiene, 2005).

Photodissociable Dimer Reduction Products

  • Research on 2-thiopyrimidine derivatives, including 4,6-dimethyl-2-thipyrimidine and its 1-methyl derivative, revealed that these compounds undergo polarographic reduction in aqueous medium. This leads to the formation of dimers that can be photodissociated to regenerate the parent monomers, indicating potential for studies in nucleic acid photochemistry (Wrona, Giziewicz, & Shugar, 1975).

Medicinal Chemistry Applications

  • Two carbamoyl-substituted dihydropyrimidines were synthesized and characterized, showing structural features similar to 1,4-dihydropyridine calcium channel blockers. This suggests potential applications of the compound in mimicking the action of calcium channel blockers, which are crucial in treating various cardiovascular diseases (Ravikumar & Sridhar, 2005).

Electroanalytical Applications

  • A novel electroanalytical approach for the selective determination of thiols has been developed, utilizing the electro-oxidation of N,N-dimethylphenylene-1,4-diamine and related compounds. This method is selective towards thiol species containing sulfhydryl groups, demonstrating the chemical's utility in analytical chemistry (Lawrence et al., 2000).

Mechanism of Action

The mechanism of action for this compound is not available as it likely depends on its specific use, which was not found in the search results .

Future Directions

The future directions for this compound are not available as they likely depend on its specific use, which was not found in the search results .

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2S/c1-10-7-11(2)9-12(8-10)16-6-5-14(3,4)15-13(16)17/h5-9H,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVOEEQFBGUKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CC(NC2=S)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,5-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
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1-(3,5-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
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1-(3,5-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
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1-(3,5-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 5
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1-(3,5-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 6
1-(3,5-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

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